12-Molybdosilicic acid hydrate (CAS 11089-20-6), commonly referred to as silicomolybdic acid (SMA), is a Keggin-type polyoxometalate featuring a central silicon atom surrounded by a molybdenum-oxygen framework. As a bifunctional material, it offers a precisely balanced combination of Brønsted acidity and multielectron redox capacity[1]. In industrial and laboratory procurement, SMA is primarily selected when a process requires a milder oxidant than phosphomolybdic acid (PMA) or a weaker acid than silicotungstic acid (STA). Its high solubility in polar solvents and water makes it highly processable for homogeneous catalysis, wet-impregnation onto mesoporous supports, and formulation into liquid electrolytes or commercial corrosion inhibitors [2].
Substituting 12-molybdosilicic acid with other common heteropolyacids (HPAs) fundamentally alters reaction thermodynamics and process yields. Replacing the central silicon atom with phosphorus to form phosphomolybdic acid (PMA) significantly increases both Brønsted acidity and oxidizing power, which frequently leads to the over-oxidation of sensitive organic substrates or unwanted acid-catalyzed polymerization (resin formation) [1]. Conversely, substituting the molybdenum framework with tungsten to form silicotungstic acid (STA) drastically reduces the compound's redox potential, rendering it kinetically sluggish in electron-mediated processes [2]. Furthermore, attempting to use crude in-situ mixtures of sodium silicate and molybdate fails to replicate the stable, pre-formed Keggin polyanion structure required for reversible multielectron transfer and controlled catalysis.
In electrochemical applications such as decoupled water splitting, the redox potential of the electron mediator is critical. Cyclic voltammetry demonstrates that SMA possesses a first redox potential of -0.04 V (vs RHE), positioning it perfectly between silicotungstic acid (-0.22 V) and phosphomolybdic acid (0.57 V)[1]. The highly positive potential of PMA makes it too easily reduced and harder to re-oxidize, while STA requires excessive overpotential. SMA provides the optimal thermodynamic balance for reversible multielectron storage without spontaneous parasitic hydrogen release[2].
| Evidence Dimension | First redox potential (vs RHE) |
| Target Compound Data | -0.04 V (SMA) |
| Comparator Or Baseline | 0.57 V (PMA) and -0.22 V (STA) |
| Quantified Difference | SMA's redox potential is 0.61 V lower than PMA and 0.18 V higher than STA, providing an optimized intermediate thermodynamic window. |
| Conditions | Cyclic voltammetry in acidic electrolyte (e.g., 0.5 M H2SO4) |
Allows precise thermodynamic control in electrochemical cells, preventing the overpotential losses associated with STA and the instability associated with PMA.
For the oxidative esterification of aldehydes or the valorization of biomass, the catalyst must balance Lewis/Brønsted acidity with redox capability. Studies establish the strict hierarchy of Keggin HPA acidity as PW12 > SiW12 > PMo12 > SiMo12 (SMA), and their redox ability as PMo12 > SiMo12 > SiW12 > PW12 [1]. Because SMA is the mildest acid among the standard Keggin clusters but retains strong secondary oxidizing power, it minimizes acid-catalyzed side reactions (such as acetalization or etherification) that severely degrade yields when using the more aggressive PW12 or PMo12[1].
| Evidence Dimension | Brønsted acid strength and redox capability ranking |
| Target Compound Data | Lowest acidity (Rank 4 of 4); High redox ability (Rank 2 of 4) |
| Comparator Or Baseline | Phosphomolybdic acid (PMo12) (Rank 3 of 4 acidity, Rank 1 of 4 redox) |
| Quantified Difference | SMA provides a milder acidic environment than PMA while retaining adjacent redox activity. |
| Conditions | Oxidative esterification pathways and polyoxometalate characterization |
Enables high-yield synthesis of sensitive molecules by suppressing acid-driven byproducts and polymerization that occur with stronger heteropolyacids.
In industrial cooling water formulations, heteropolymolybdates are utilized to form passive films on mild steel. Electrochemical corrosion potential measurements reveal that electrodes passivated in aerated solutions of molybdosilicic acid (SMA) exhibit superior passivity and higher tolerance to aggressive anions (such as chlorides and fluorides) compared to those passivated with phosphomolybdic acid (PMA) [1]. The structural stability of the Si-Mo Keggin cage under these specific aqueous conditions prevents the premature breakdown of the protective film, making it the superior procurement choice for harsh water environments[1].
| Evidence Dimension | Passivation film stability and anion tolerance |
| Target Compound Data | Superior passivity maintained in aerated cooling water |
| Comparator Or Baseline | Phosphomolybdic acid (PMA) (earlier breakdown of inhibition) |
| Quantified Difference | SMA-passivated electrodes maintain stable corrosion potentials in the presence of Cl- and F- anions at concentrations that cause PMA-passivated films to break down. |
| Conditions | Aerated simulated cooling water (S.C.W.) with 1000 ppm inhibitor |
Extends the operational lifespan of mild steel infrastructure in industrial cooling systems exposed to halogenated water, outperforming standard PMA formulations.
Utilizing SMA as an electron-coupled proton buffer (ECPB) where its -0.04 V redox potential perfectly bridges the thermodynamic gap between water oxidation and hydrogen evolution, outperforming the sluggish kinetics of STA and the instability of PMA [1].
Employed as a homogeneous or supported catalyst in the oxidation of biomass derivatives or esterification, where the strong acidity of PMA or PTA would cause unwanted resinification or etherification[2].
Integrated into industrial cooling water treatments to protect mild steel, leveraging SMA's superior tolerance to chloride and fluoride anions compared to standard phosphomolybdates [3].